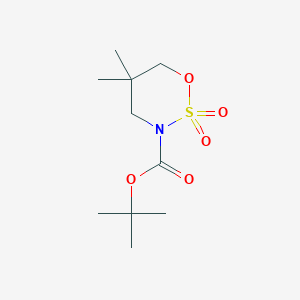

![molecular formula C12H10ClN3O2S B2499500 6-((3-氯苯基)磺酰)-6,7-二氢-5H-嘧啶并[3,4-d]嘧啶 CAS No. 1448124-97-7](/img/structure/B2499500.png)

6-((3-氯苯基)磺酰)-6,7-二氢-5H-嘧啶并[3,4-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

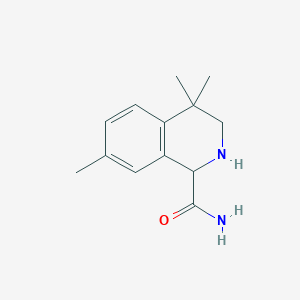

The compound 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a structurally complex molecule that is likely to have significant biological activity due to the presence of multiple pharmacophoric elements. The sulfonyl group attached to the 3-chlorophenyl ring and the pyrrolopyrimidine core suggest potential for interaction with various biological targets. While the specific compound is not directly mentioned in the provided papers, related structures have been synthesized and studied for their biological activities, particularly as serotonin 5-HT6 receptor antagonists .

Synthesis Analysis

The synthesis of related compounds, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, has been reported to involve multiple steps that include the formation of the core pyrimidine ring followed by the introduction of the sulfonyl group . Although the exact synthesis of 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is not detailed, it can be inferred that similar synthetic strategies could be employed, possibly involving a domino reaction sequence as seen in the synthesis of 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine derivatives is characterized by a fused bicyclic system that includes a pyrimidine ring, which is known to be a key structural motif in many pharmacologically active compounds. The presence of a 3-chlorophenylsulfonyl moiety would add to the lipophilicity and could enhance the molecule's ability to cross biological membranes, potentially affecting its interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves interactions at the pyrimidine ring or the sulfonyl group. The pyrimidine ring can participate in various chemical reactions, including substitutions and additions, while the sulfonyl group can be a site for nucleophilic attack, potentially leading to further derivatization of the compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not explicitly provided, related compounds with sulfonyl groups and heterocyclic rings typically exhibit moderate to high polarity, which can influence their solubility and stability. The presence of the chloro substituent could also affect the compound's boiling point, melting point, and overall reactivity .

科学研究应用

神经传递和认知增强

已经探索了6-((3-氯苯基)磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶及相关化合物在调节神经递质系统和认知过程中的作用。研究已经突出了这些化合物在通过作用于特定神经递质受体来解决认知缺陷方面的治疗潜力。例如,研究已经确定了5-HT6受体的有效和选择性拮抗剂,这些拮抗剂显示了5-HT6受体与胆碱能神经递质传递之间的功能相关性。这种相关性支持了这些受体在治疗认知缺陷中的潜力 (Riemer et al., 2003)。此外,基于特定分子支架开发了新型类别的5-HT6受体拮抗剂,展示了促认知特性和治疗与阿尔茨海默病相关的认知障碍的潜力 (Grychowska et al., 2016)。

抗炎和镇痛活性

嘧啶衍生物,包括与6-((3-氯苯基)磺酰基)-6,7-二氢-5H-吡咯并[3,4-d]嘧啶相关的化合物,显示出有希望的抗炎和镇痛效果。研究合成并测试了一系列这些衍生物,表明特定化合物具有中等到显著的抗炎活性,与消炎药如消炎痛相当 (Tozkoparan et al., 1999)。此外,其他研究已经证实了某些嘧啶衍生物的镇痛特性,为它们在疼痛管理中的潜在治疗应用提供了见解 (Dos Anjos et al., 2012)。

药理特性和SAR研究

嘧啶核心已被认为是药物开发中的多功能支架,其衍生物展示了广泛的药理活性。综合评价和研究已经突出了嘧啶衍生物的显著抗炎效果,并详细讨论了它们的结构-活性关系(SARs)。这些见解对指导合成具有增强活性和降低毒性的新型嘧啶类似物至关重要 (Rashid et al., 2021)。此外,从药理学角度对嘧啶衍生物进行系统分析为发现新的、有效和安全的药物奠定了基础 (Chiriapkin, 2022)。

作用机制

Target of Action

Pyrimidine derivatives have been found to target a variety of cellular components, including various enzymes and receptors. For example, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Mode of Action

The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and target. For instance, CDK inhibitors typically work by binding to the ATP-binding pocket of the kinase, preventing it from phosphorylating its substrates and thus halting cell cycle progression .

Biochemical Pathways

Pyrimidine derivatives can affect a variety of biochemical pathways, again depending on their specific targets. In the case of CDK inhibitors, they would affect the cell cycle regulation pathway .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For CDK inhibitors, the result would typically be cell cycle arrest, which could lead to apoptosis (programmed cell death) if the cell is unable to correct the issue that led to the arrest .

未来方向

The future directions for pyrazolo[3,4-d]pyrimidines include further investigations into their potential antimicrobial properties and their potential application in the prevention and treatment of bacterial infections in cancer patients . Additionally, there is potential for further optimization of these compounds as anticancer agents .

属性

IUPAC Name |

6-(3-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2S/c13-10-2-1-3-11(4-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEFPKGXIHDYHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-((3-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

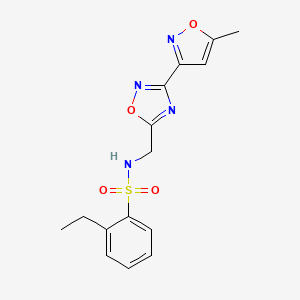

![N-(3-ethylphenyl)-2-({4-methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2499424.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)

![4-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2499429.png)

![N-[[4-benzyl-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2499431.png)

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![(E)-N-(1,3-benzothiazol-2-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2499439.png)